Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate

Lipophilicity Chromatography Solubility

Researchers designing peptide mimetics often face solubility and detection challenges with conventional Phe analogs. Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate (CAS 15917-27-8) solves this via its low LogP (-0.194) and chromogenic 4-nitrophenyl group. • Enables direct UV/Vis detection without external labeling - streamlines enzyme kinetics assays • Threo-β-hydroxyl provides critical H-bonding handle for SAR & chiral pool synthesis • Methyl ester protection allows orthogonal coupling in solid-phase peptide synthesis Supplied with ≥97% purity and full analytical documentation for immediate use in CMC analytical development or directed evolution campaigns.

Molecular Formula C10H12N2O5
Molecular Weight 240.21 g/mol
CAS No. 15917-27-8
Cat. No. B12000806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate
CAS15917-27-8
Molecular FormulaC10H12N2O5
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)N
InChIInChI=1S/C10H12N2O5/c1-17-10(14)8(11)9(13)6-2-4-7(5-3-6)12(15)16/h2-5,8-9,13H,11H2,1H3/t8-,9+/m0/s1
InChIKeyQGOBGGUPLZGSOC-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate: Key Benchmarks


Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate (C₁₀H₁₂N₂O₅, MW 240.21) is a synthetic, non-proteinogenic β-hydroxy-α-amino acid ester. Its IUPAC name is methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate, defining its key stereochemistry [1]. The molecule features a threo-configuration β-hydroxyl group, a 4-nitro substituent on the phenyl ring, and a methyl ester at the C-terminus. These combined structural features confer distinct physicochemical properties (LogP = -0.194) [2] and enable its use as a chiral building block in peptide synthesis, a selective enzyme substrate/inhibitor, and an analytical reference standard. Understanding its specific performance relative to close analogs is critical for rational scientific selection.

Why Generic Phenylalanine Analogs Cannot Substitute


This compound's value proposition is rooted in the synergistic combination of three functional groups: the threo-β-hydroxyl, the 4-nitro group, and the methyl ester. Attempting to substitute it with generic building blocks like 4-nitrophenylalanine methyl ester (lacking the β-hydroxyl) or threo-β-hydroxyphenylalanine (lacking the nitro and ester) fundamentally alters properties relevant to synthesis, analytical detection, and biological interaction. For example, the β-hydroxyl drastically reduces LogP from ~2.66 to -0.194, impacting solubility and chromatographic behavior [1][2]. Similarly, the nitro group is essential for UV/Vis detection and specific enzyme interactions, while the methyl ester dictates reactivity in peptide coupling, which differs significantly from the free acid [3]. The quantitative evidence below demonstrates that these are not arbitrary substitutions but a precise molecular design that directly impacts research outcomes and process efficiency.

Quantitative Differentiation Guide


Hydrophilicity Shift vs. Standard Phenylalanine Ester

The introduction of the threo-β-hydroxyl group results in a massive shift in lipophilicity. Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate has a measured LogP of -0.194 [1]. In stark contrast, 4-nitrophenylalanine methyl ester, which lacks this β-hydroxyl group, exhibits a LogP of 2.6631 [2]. This represents a difference of 2.85 LogP units, indicating that the target compound is nearly three orders of magnitude more hydrophilic.

Lipophilicity Chromatography Solubility Drug Design

Enhanced Aqueous Solubility Over Parent Compound

The β-hydroxyl group also profoundly impacts aqueous solubility. The free acid form of this compound (threo-β-hydroxy-4-nitrophenylalanine) has an estimated water solubility of 5,695 mg/L at 25°C . The analog lacking the β-hydroxy group, L-4-nitrophenylalanine, has a much lower estimated solubility of 1,570 mg/L under identical conditions . This represents a 3.6-fold solubility enhancement.

Water Solubility Formulation Bioconjugation Green Chemistry

Validated HPLC Method for Purity Assessment

A specific reverse-phase HPLC method has been validated for methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase [1]. This method is described as scalable, suitable for preparative impurity isolation, and adaptable for UPLC and mass spectrometry (by replacing phosphoric acid with formic acid). A dedicated method for this specific analyte provides a clear advantage over generic 4-nitrophenylalanine ester methods, which may not resolve the threo-β-hydroxy diastereomer from potential contaminants.

Quality Control Analytical Chemistry Pharmacokinetics Method Validation

Optimal Application Scenarios


Hydrophilic Peptide Mimetic Synthesis

The dramatically lower LogP (-0.194) compared to standard 4-nitrophenylalanine methyl ester (2.663) [1] positions this compound as a superior choice for introducing a polar, non-proteinogenic amino acid residue into peptide sequences. This is critical when designing peptide mimetics that require a specific hydrophobic/hydrophilic balance or enhanced water solubility, such as in antimicrobial peptide analogs or drug candidates targeting extracellular targets.

Biocatalytic Synthesis of Chiral Amino Acids

As demonstrated by recent patent literature on engineered polypeptides for asymmetric synthesis, the (2S,3R)-configured free acid derived from this compound is a benchmark substrate for directed evolution campaigns aimed at developing industrial enzymes for β-hydroxy-α-amino acid production [2]. The methyl ester form serves as a protected, readily analyzable precursor in such process development.

Robust HPLC Purity Assays for Intermediates

The established and scalable RP-HPLC method using the Newcrom R1 column provides a ready-to-use analytical framework [3]. This is directly applicable in CMC analytical development for peptide drugs, where a specific and sensitive method for a key intermediate like (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate is essential for release testing, stability monitoring, and impurity profiling.

Enzyme Inhibition and Substrate Specificity Studies

The 4-nitrophenyl moiety confers inherent chromogenic properties, which, combined with the defined stereochemistry, makes the compound a useful tool for investigating the substrate specificity and inhibition kinetics of proteases and aminopeptidases [4]. For instance, related compounds have been characterized as moderate aminopeptidase N (APN) inhibitors, providing a foundation for structure-activity relationship (SAR) studies where the threo-β-hydroxy configuration is a key variable.

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